5-Nitro-3-phenyl-1H-indazole
Description
Overview of Indazole Derivatives in Chemical Sciences
Indazole derivatives are a class of organic compounds that have garnered considerable attention in the scientific community, particularly in the realm of medicinal chemistry. nih.gov Their unique structural features, including a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, provide a versatile scaffold for the development of new therapeutic agents. samipubco.com
Nitrogen-containing heterocycles are fundamental building blocks in the design and discovery of new drugs. openmedicinalchemistryjournal.comijnrd.org In fact, a significant percentage of FDA-approved small-molecule drugs contain at least one nitrogen-based heterocyclic ring. openmedicinalchemistryjournal.comnih.govrsc.orgmsesupplies.com Their prevalence can be attributed to several factors:
Structural Mimicry: They can mimic the structures of natural products and endogenous metabolites, allowing them to interact with biological targets. openmedicinalchemistryjournal.comelsevierpure.com
Hydrogen Bonding: The nitrogen atoms can act as hydrogen bond donors or acceptors, facilitating strong interactions with proteins and nucleic acids. nih.govrsc.org
Physicochemical Properties: The presence of nitrogen atoms influences the compound's solubility, lipophilicity, and metabolic stability, which are crucial for drug efficacy.
This structural and functional diversity makes them indispensable in the development of treatments for a wide array of diseases. elsevierpure.comijsrtjournal.com
Within the vast family of nitrogen heterocycles, the indazole nucleus is recognized as a "privileged scaffold." samipubco.comnih.govpharmablock.comdntb.gov.uabenthamdirect.comresearchgate.net This term signifies a molecular framework that can bind to multiple, diverse biological targets, making it a highly valuable starting point for drug discovery. samipubco.com The indazole core is found in a number of commercially available drugs and therapeutic agents in clinical trials, targeting a broad spectrum of diseases including cancer, inflammation, and infectious diseases. nih.govbenthamdirect.comresearchgate.net Its versatility stems from the ability to modify its structure at various positions, leading to a wide range of biological activities. nih.govnih.gov
Research Context of 5-Nitro-3-phenyl-1H-indazole
This compound is a specific derivative that has emerged from the broader exploration of the indazole scaffold. Its chemical structure features a nitro group at the 5-position and a phenyl group at the 3-position of the indazole ring. ontosight.ai
| Property | Value |
| Chemical Formula | C₁₃H₉N₃O₂ |
| Molecular Weight | 239.23 g/mol |
| Appearance | Tan solid |
| Melting Point | 178-180 °C mdpi.com |
The synthesis and study of this compound and its analogues are part of a larger effort to explore the chemical space of indazole derivatives. longdom.org Researchers have developed various synthetic routes to access this and related compounds, often as part of creating libraries of molecules for biological screening. worldscientific.comresearchgate.net The presence of the nitro group, a strong electron-withdrawing group, and the phenyl ring significantly influences the electronic properties and three-dimensional shape of the molecule, which in turn can affect its biological activity.
Spectroscopic and crystallographic studies have been crucial in characterizing these molecules. For instance, ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. rsc.org X-ray crystallography has been used to determine the precise three-dimensional arrangement of atoms in the solid state, revealing details about bond lengths, bond angles, and intermolecular interactions. iucr.orgresearchgate.netiucr.org
While rooted in organic and medicinal chemistry, the study of this compound and its derivatives extends into other scientific disciplines. The potential for these compounds to interact with biological targets makes them of interest in pharmacology and molecular biology. researchgate.netlongdom.org Furthermore, the investigation of their fluorescent properties opens up avenues in materials science. researchgate.net The ongoing research into this and similar indazole derivatives highlights the interdisciplinary nature of modern science, where the synthesis of a novel compound can lead to discoveries and applications in a variety of fields. ontosight.ai
Established Synthetic Routes to the 1H-Indazole Core
The synthesis of the indazole scaffold is a well-explored area of organic chemistry, driven by the prevalence of this motif in pharmacologically active molecules.
The construction of the 1H-indazole ring system can be achieved through various synthetic strategies. Classical and modern methods provide access to a wide array of substituted indazoles. Some prominent approaches include:
Cycloaddition Reactions : The [3+2] cycloaddition of diazomethanes with benzyne is a known method for forming the indazole core. nih.gov Similarly, the reaction of N-tosylhydrazones with arynes, which generates diazo compounds in situ, proceeds via a 1,3-dipolar cycloaddition to yield 3-substituted indazoles. organic-chemistry.org
Cyclization of Substituted Anilines : Diazotization or nitrosation of ortho-alkylanilines followed by cyclization is a traditional route to the indazole ring. nih.gov
Intramolecular Amination/Cyclization : The intramolecular amination of ortho-haloarylhydrazones represents another key strategy. nih.gov A related approach involves the reaction of hydrazines with ortho-haloarylaldehydes or ketones, which undergoes addition followed by cyclization. nih.gov Copper-catalyzed cyclizations of 2-haloarylcarbonylic compounds with hydrazines have also been developed as a general, one-step regioselective method. acs.org
Oxidative C-H Bond Amination : A silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones has been reported as an efficient method for synthesizing various 3-substituted 1H-indazoles. nih.govacs.org
Domino Reactions : Nucleophilic aromatic substitution (SNAr)-terminated domino reactions have been employed to prepare 1-aryl-1H-indazoles, offering an efficient route to these structures. nih.govmdpi.com
These methods provide a versatile toolkit for chemists to construct the fundamental indazole scaffold, which can then be further functionalized.
A critical aspect of indazole synthesis, particularly when involving N-substitution, is controlling the regioselectivity. The indazole ring possesses two nitrogen atoms (N-1 and N-2) that can be substituted, leading to the formation of regioisomers. The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer. nih.govd-nb.infobeilstein-journals.org
Direct alkylation of 1H-indazoles often yields a mixture of N-1 and N-2 substituted products. beilstein-journals.org Achieving regioselectivity is a significant synthetic challenge, and the outcome is influenced by several factors:
Reaction Conditions : The choice of base and solvent plays a crucial role. For instance, the combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been identified as a promising system for achieving high N-1 selectivity in the alkylation of various C-3 substituted indazoles. nih.govd-nb.inforesearchgate.net
Steric and Electronic Effects : The nature and position of substituents on the indazole ring significantly impact the N-1/N-2 ratio. nih.govd-nb.info For example, C-7 substituted indazoles with electron-withdrawing groups like NO₂ or CO₂Me have been shown to confer excellent N-2 regioselectivity. nih.govresearchgate.net Conversely, certain C-3 substituents can promote high N-1 regioselectivity. nih.govd-nb.inforesearchgate.net
Chelation and Non-covalent Interactions : In specific cases, the regioselectivity can be controlled by mechanistic factors. For the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, a chelation mechanism involving a cesium cation is suggested to produce N-1 substituted products, while other non-covalent interactions are proposed to drive the formation of N-2 products. beilstein-journals.org
Strategies to achieve regioselective synthesis can involve incorporating the N-substituent either before or after the indazole ring-closure. nih.govd-nb.info For example, using pre-substituted N-alkyl or N-arylhydrazines in reactions with ortho-haloaryl carbonyl compounds can provide regioselective access to 1H-indazoles. acs.orgnih.govd-nb.info
Synthesis of this compound
The synthesis of the title compound, this compound, can be accomplished through specific methodologies that construct the substituted indazole core in a controlled manner.
A recently developed method provides a direct route to this compound from readily available starting materials. This approach avoids the use of transition metals, offering a more environmentally benign pathway. nih.gov The core transformation involves the reaction between an N-tosylhydrazone and a nitroaromatic compound.
The characterization data for the resulting this compound is summarized below.
| Property | Data |
|---|---|
| Appearance | Yellow solid rsc.org |
| ¹H NMR (400 MHz, CDCl₃) δ | 11.84 (br, 1H), 8.98 (s, 1H), 8.26 (d, J = 9.2 Hz, 1H), 7.98 (d, J = 7.8 Hz, 2H), 7.62-7.53 (m, 3H), 7.29 (d, J = 9.2 Hz, 1H) rsc.org |
| ¹³C NMR (100 MHz, CDCl₃) δ | 148.67, 143.39, 142.96, 131.72, 129.35, 127.81, 122.14, 120.37, 119.18, 110.60 rsc.org |
A specific and efficient method for synthesizing 1H-indazoles, including this compound, utilizes the reaction between N-tosylhydrazones and nitroaromatic compounds. This transition-metal-free reaction demonstrates a broad substrate scope. nih.gov
The general procedure for this synthesis is as follows:
A mixture of the nitroaromatic compound (e.g., a derivative that can lead to the 5-nitro functionality), the appropriate N-tosylhydrazone (in this case, derived from benzaldehyde), and a base (such as Cs₂CO₃ or NaH) is prepared in a Schlenk tube. rsc.org
Dry N,N-dimethylformamide (DMF) is added as the solvent under a nitrogen atmosphere. rsc.org
The solution is stirred at an elevated temperature (typically 60-80 °C) for a specified time. rsc.org
Upon completion, the crude mixture is purified using silica-gel column chromatography to isolate the desired 1H-indazole product. rsc.org
This methodology provides a practical and direct route to the target compound from accessible precursors.
Derivatization Strategies for this compound
Once synthesized, this compound can serve as a scaffold for further chemical modifications to generate a library of related compounds. Derivatization can target several positions on the molecule, including the N-1 position of the indazole ring, the phenyl ring, or the nitro group.
N-Alkylation : The N-1 position of the indazole ring is a common site for derivatization. For example, 1-Methyl-5-nitro-3-phenyl-1H-indazole has been synthesized via a palladium-catalyzed reaction between 1-methyl-5-nitro-indazole and iodobenzene. iucr.org This indicates that the N-1 position of this compound is amenable to substitution reactions, such as alkylation, under appropriate basic conditions.
Substitution on the Indazole Core : The parent compound, 5-nitro-1H-indazole, can undergo electrophilic substitution. For instance, bromination of 5-nitro-1H-indazole occurs at the 3-position to yield 3-bromo-5-nitro-1H-indazole. google.com While the 3-position is already occupied by a phenyl group in the title compound, this reactivity highlights the potential for substitution at other available positions on the indazole core.
Reactions involving the Nitro Group : The nitro group itself is a versatile functional group that can be transformed into other functionalities. Standard organic transformations can be applied, such as reduction to an amino group, which would yield 3-phenyl-1H-indazol-5-amine. This amino group could then be further derivatized through acylation, sulfonylation, or diazotization reactions, opening up a wide range of synthetic possibilities.
Nucleophilic Substitution of Hydrogen : In related systems, such as 1-alkyl-5-nitro-1H-indazole, the nitro group activates the ring for nucleophilic substitution of hydrogen (SNH). Reaction with arylacetonitriles in the presence of a base can lead to the synthesis of complex, fused heterocyclic systems, some of which exhibit fluorescent properties. researchgate.net This suggests that the 5-nitro group in this compound could facilitate similar transformations, allowing for the construction of novel polycyclic structures.
These strategies demonstrate the potential of this compound as a versatile intermediate for the synthesis of more complex molecules.
Modification at the Phenyl Moiety
The introduction of substituents onto the C-3 phenyl ring of this compound is a key strategy for modulating its chemical and physical properties. While direct functionalization of the phenyl ring on the pre-formed indazole is challenging, a highly effective and versatile approach involves a two-step sequence: halogenation of the indazole at the C-3 position followed by a palladium-catalyzed cross-coupling reaction.
A common starting material for this approach is 5-nitro-1H-indazole. This precursor can be efficiently halogenated at the 3-position. For instance, bromination can be achieved by treating 5-nitro-1H-indazole with a bromine solution in N,N-dimethylformamide (DMF), yielding 3-bromo-5-nitro-1H-indazole in high yield (around 95%). google.com Similarly, iodination can be performed using reagents like iodine and potassium hydroxide in DMF. mdpi.com
With the 3-halo-5-nitro-1H-indazole intermediate in hand, a variety of substituted phenyl groups can be introduced using the Suzuki-Miyaura cross-coupling reaction. mdpi.comias.ac.in This reaction couples the 3-halo-indazole with a substituted arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base. mdpi.comias.ac.inresearchgate.net This methodology allows for the synthesis of a diverse library of 3-aryl-5-nitro-1H-indazole derivatives.
Table 1: Synthesis of 3-Aryl-1H-indazoles via Suzuki Coupling
| Entry | 3-Halo-Indazole | Arylboronic Acid | Catalyst/Base | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 1 | 3-Iodo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ / NaHCO₃ | 3-Phenyl-1H-indazole | - | mdpi.com |
| 2 | 3-Bromo-1H-indazol-5-amine | Various arylboronic acids | Pd(OAc)₂ / K₃PO₄ | 3-Aryl-1H-indazol-5-amine | Good to Excellent | researchgate.net |
| 3 | 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide | Various arylboronic acids | Pd(OAc)₂ / CsF | 5-Aryl-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide | - | ias.ac.in |
The table illustrates the versatility of the Suzuki coupling for creating C-C bonds at various positions on the indazole ring, a strategy directly applicable to 3-halo-5-nitro-1H-indazole.
In the context of the Suzuki-Miyaura coupling to generate 3-(substituted-phenyl)-5-nitro-1H-indazoles, the electronic nature of the substituents on the arylboronic acid plays a significant role in the reaction's efficiency.
Electron-donating groups (e.g., methoxy (B1213986), methyl) on the arylboronic acid generally enhance the rate of the transmetalation step in the catalytic cycle. This often leads to higher reaction yields and shorter reaction times.
Electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the arylboronic acid can decrease the nucleophilicity of the aryl group, potentially slowing down the transmetalation step. However, the Suzuki coupling is known for its broad functional group tolerance, and these reactions typically proceed to give the desired products in good yields, sometimes requiring slightly harsher conditions or longer reaction times. mdpi.com
The palladium catalyst and base system can be optimized to accommodate these electronic effects. The choice of ligands on the palladium catalyst is also crucial for achieving high reactivity and selectivity. The inherent reactivity of the C-3 halogen (I > Br > Cl) also affects the ease of the oxidative addition step, with 3-iodo-5-nitro-1H-indazole being the most reactive substrate. mdpi.com
Transformations involving the Nitro Group
The nitro group at the C-5 position is a key functional handle, enabling a range of subsequent chemical transformations that can dramatically alter the molecule's character.
One of the most common and synthetically useful transformations of the 5-nitro group is its reduction to a primary amino group (NH₂), yielding 5-amino-3-phenyl-1H-indazole. This conversion is fundamental as the resulting amino group can be further modified, for example, through diazotization or acylation. A variety of reducing agents and conditions can be employed for this purpose, with the choice often depending on the presence of other sensitive functional groups in the molecule.
Common Reagents for Nitro Group Reduction:
Catalytic Hydrogenation: This is a widely used method, employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. It is generally clean and efficient.
Metal-Acid Systems: Combinations such as iron (Fe) in acetic acid, tin (Sn) or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), and zinc (Zn) in acidic media are effective for reducing aromatic nitro groups.
Transfer Hydrogenation: Reagents like ammonium formate or hydrazine hydrate in the presence of a catalyst (e.g., Pd/C) can serve as a source of hydrogen, avoiding the need for high-pressure hydrogenation equipment.
Sodium Hydrosulfite (Na₂S₂O₄): This reagent can be used for the selective reduction of nitro groups in aqueous or mixed aqueous/organic solvent systems.
The synthesis of compounds like 3,5-diamino-N-phenyl-1H-indazole-1-carboxamide derivatives has been reported, demonstrating the feasibility of reducing a nitro group at the 5-position of the indazole ring to an amino group that can then undergo further reactions. nih.gov
The nitro group is a strong electron-withdrawing group, which can activate an aromatic ring towards nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile attacks the carbon atom bearing the nitro group, leading to its displacement as a nitrite ion (NO₂⁻). For an SNAr reaction to occur, the ring must be sufficiently electron-deficient. The indazole ring is inherently electron-deficient, and this effect is amplified by the presence of the strongly withdrawing 5-nitro group.
The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is crucial for the reaction to proceed. The negative charge of the Meisenheimer complex can be delocalized onto the nitro group, particularly when it is ortho or para to the position of nucleophilic attack. In this compound, the nitro group can stabilize the intermediate formed by nucleophilic attack at C-5, making it a potential leaving group in reactions with strong nucleophiles like alkoxides, thiolates, or amines under forcing conditions.
Nitroaromatic compounds are known to participate in radical reactions, typically initiated by single-electron transfer (SET). The nitro group can accept an electron to form a nitro radical anion. This species can undergo further reactions, including fragmentation or coupling. The chemistry of nitro radicals has been utilized in the synthesis of various compounds. researchgate.net For this compound, radical reactions could be initiated photochemically or through chemical reductants. The resulting radical anion could, for example, be involved in radical-nucleophilic substitution (SRN1) reactions, although such pathways are less common than the SNAr mechanism.
N-Substitution and Alkylation of the 1H-Indazole Ring
The indazole ring possesses two nitrogen atoms, N-1 and N-2, both of which are potential sites for substitution and alkylation. The reaction of this compound with electrophiles, such as alkyl halides, typically results in a mixture of N-1 and N-2 substituted products. The ratio of these regioisomers is influenced by several factors, including the nature of the electrophile, the reaction conditions (base, solvent), and the electronic effects of substituents on the indazole ring. mdpi.com
The 5-nitro group, being strongly electron-withdrawing, significantly influences the regioselectivity of N-alkylation. Electron-withdrawing substituents on the benzene ring of the indazole scaffold tend to favor the formation of the N-2 regioisomer. mdpi.com This is because these groups decrease the electron density at N-1 more than at N-2, making the N-2 position more nucleophilic. Studies on 7-nitro-1H-indazole have shown a preference for N-2 alkylation. mdpi.com A similar effect would be expected for the 5-nitro analogue.
However, steric hindrance at the C-3 position can favor N-1 substitution. The presence of the phenyl group at C-3 in this compound introduces steric bulk around the N-2 position, which could counteract the electronic effect of the nitro group and lead to a mixture of N-1 and N-2 products or even a preference for N-1 substitution.
Table 2: Factors Influencing Regioselectivity of Indazole N-Alkylation
| Factor | Favors N-1 Alkylation | Favors N-2 Alkylation | Rationale | Reference |
|---|---|---|---|---|
| Electronic Effects | Electron-donating groups on benzene ring | Electron-withdrawing groups (e.g., -NO₂) on benzene ring | Electron-withdrawing groups decrease electron density more at N-1, making N-2 more nucleophilic. | mdpi.com |
| Steric Effects | Bulky substituents at C-3 (e.g., -phenyl, -tert-butyl) | Small substituents at C-7 | Steric hindrance around N-2 disfavors attack at this position. | mdpi.com |
| Reaction Conditions | Thermodynamic control (e.g., equilibration) | Kinetic control | The N-1 substituted indazole is often the thermodynamically more stable isomer. | mdpi.com |
| Base/Solvent | NaH in THF often shows high N-1 selectivity | Solvent-dependent; NaHMDS in DMSO can favor N-2 | The nature of the indazolide anion (tight vs. solvent-separated ion pair) influences the site of attack. | mdpi.com |
In addition to alkylation, N-arylation of 5-nitro-1H-indazoles can also be achieved. One method involves the reaction of a precursor like 2-fluoro-5-nitrobenzaldehyde with a substituted arylhydrazine, which undergoes a domino reaction involving arylhydrazone formation and subsequent nucleophilic aromatic substitution (SNAr) to close the indazole ring, directly yielding the N-1-aryl-5-nitro-1H-indazole. mdpi.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-nitro-3-phenyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-16(18)10-6-7-12-11(8-10)13(15-14-12)9-4-2-1-3-5-9/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLYDYMVKAGVIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC3=C2C=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40347042 | |
| Record name | 5-Nitro-3-phenyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40347042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
293758-67-5 | |
| Record name | 5-Nitro-3-phenyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40347042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Nitro 3 Phenyl 1h Indazole and Its Derivatives
Synthetic Strategies for N-Substituted Indazoles
The functionalization of the indazole core at one of its nitrogen atoms is a critical step in the synthesis of many biologically active compounds. The presence of two reactive nitrogen atoms (N1 and N2) in the pyrazole (B372694) ring, however, presents a significant challenge in achieving regioselectivity. Direct alkylation of the 1H-indazole scaffold typically results in a mixture of N1- and N2-substituted isomers, necessitating the development of specific synthetic strategies to control the reaction outcome. connectjournals.comnih.govnih.gov
The regiochemical outcome of the N-alkylation of indazoles is highly dependent on several factors, including the choice of base, solvent, and the nature of the alkylating agent, as well as the electronic and steric properties of substituents on the indazole ring. nih.govd-nb.info For 5-nitro-3-phenyl-1H-indazole and related structures, these factors can be manipulated to favor the formation of either the N1 or N2 isomer.
Initial studies on various substituted indazoles have demonstrated that the combination of sodium hydride (NaH) as a base in tetrahydrofuran (THF) solvent provides a promising system for achieving high N1 regioselectivity. nih.govd-nb.info This selectivity is attributed to the formation of a sodium-chelated intermediate. For instance, in the case of indazoles with a C3 substituent containing an electron-rich oxygen atom, it is postulated that the Na+ cation coordinates with the N2-atom and the oxygen atom, sterically hindering the approach of the electrophile to the N2 position and thus directing alkylation to the N1 position. nih.gov
Conversely, conditions can be tailored to favor N2 alkylation. For example, the Mitsunobu reaction, employing reagents like triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD), has been shown to strongly favor the formation of the N2-alkylated product. nih.govd-nb.info Another method for achieving high regioselectivity for the N2 position involves the use of trialkyl orthoformates in the presence of a catalytic amount of sulfuric acid. This reaction proceeds through a proposed mechanism involving the thermodynamically controlled formation of a 1-(dialkoxymethyl)-1H-indazole intermediate, which then undergoes an intramolecular rearrangement to yield the 2-alkyl-2H-indazole. connectjournals.com The presence of an electron-withdrawing group, such as the nitro group at the C5 position, can influence the reaction, though specific data for the 3-phenyl derivative under these exact conditions is limited.
The table below summarizes findings for the alkylation of various substituted indazoles, illustrating the influence of reaction conditions on the N1/N2 product ratio.
| Indazole Substrate | Alkylating Agent | Base / Conditions | Solvent | N1:N2 Ratio | Reference |
| Methyl 1H-indazole-3-carboxylate | n-Pentyl bromide | NaH | THF | >99:<1 | nih.govd-nb.info |
| Methyl 1H-indazole-3-carboxylate | n-Pentyl bromide | Cs2CO3 | DMF | 1:1.1 | nih.gov |
| Methyl 1H-indazole-3-carboxylate | Methanol | PPh3, DEAD | THF | 1:2.5 | nih.govd-nb.info |
| 5-Nitro-1H-indazole | Trimethyl orthoformate | H2SO4 (cat.) | Reflux | N2 product obtained | connectjournals.com |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Methyl Iodide | Cs2CO3 | DMF | >99% N1 | nih.gov |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Methanol | PPh3, DEAD | THF | >95% N2 | nih.gov |
Indazole exists as two potential annular tautomers: the 1H-indazole and the 2H-indazole. nih.govresearchgate.net This tautomerism arises from the migration of the proton between the two nitrogen atoms of the pyrazole ring. researchgate.net In the vast majority of cases, including for nitro-substituted indazoles, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govnih.gov This stability difference is a key factor governing the reactivity and substitution patterns of the indazole ring.
The 1H-indazole form is often referred to as the "benzenoid" tautomer, while the 2H-form is described as the "quinonoid" tautomer. nih.govresearchgate.net Theoretical calculations and experimental data confirm that the 1H form is the predominant species in solution and the solid state for most substituted indazoles. nih.govresearchgate.net For the parent indazole molecule, the 1H-tautomer is calculated to be approximately 15 kJ·mol⁻¹ more stable than the 2H-tautomer. nih.gov
The position of substituents on the benzene (B151609) ring can modulate the relative stability of the two tautomers, thereby influencing the site of subsequent reactions like alkylation. An electron-withdrawing group, such as the 5-nitro group in this compound, significantly impacts the electron density distribution within the heterocyclic system. While the 1H tautomer remains the more stable form, the electronic effect of the nitro group alters the nucleophilicity of both the N1 and N2 atoms. nih.gov
The influence of this tautomeric equilibrium on substitution reactions is profound. The direct alkylation of an N-unsubstituted indazole involves the deprotonation of the N-H bond to form an indazolide anion. This anion is a hybrid of two resonance structures, with the negative charge delocalized over both the N1 and N2 atoms. The subsequent attack by an electrophile (e.g., an alkyl halide) can occur at either nitrogen atom.
The regioselectivity of the substitution is therefore determined by a combination of factors linked to the tautomerism:
Thermodynamic Control: Reactions that allow for equilibration tend to favor the formation of the most thermodynamically stable product. Since N1-substituted indazoles are often more stable than their N2-counterparts (reflecting the greater stability of the 1H-tautomer), these conditions can lead to a predominance of the N1 isomer. nih.gov
Kinetic Control: Under conditions where the reaction is irreversible, the product ratio is determined by the relative rates of attack at the N1 and N2 positions. This is influenced by factors such as the charge distribution in the indazolide anion and steric hindrance around each nitrogen atom. nih.govnih.gov The presence of the 3-phenyl group introduces significant steric bulk near the N2 position, which can favor substitution at the more accessible N1 position under certain conditions.
Ion Pairing: The nature of the counter-ion (e.g., Na+, K+, Cs+) and its interaction with the solvent and the indazolide anion can also dictate the site of alkylation. Tightly bound ion pairs may favor one regioisomer, while solvent-separated ion pairs may favor the other. nih.gov
Advanced Spectroscopic and Analytical Characterization for 5 Nitro 3 Phenyl 1h Indazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural analysis of 5-Nitro-3-phenyl-1H-indazole and its analogs, offering precise information about the chemical environment of magnetically active nuclei.
¹H NMR Analysis of this compound and Derivatives
Proton (¹H) NMR spectroscopy provides valuable data on the number, type, and connectivity of protons within the molecular structure. In the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), a characteristic broad singlet is observed at approximately 11.84 ppm, which is attributed to the N-H proton of the indazole ring rsc.org. The protons of the phenyl ring typically appear as a multiplet in the range of 7.53-7.62 ppm for the meta and para protons, and a doublet around 7.98 ppm (J = 7.8 Hz) for the ortho protons rsc.org.
The protons on the indazole moiety exhibit distinct signals due to the influence of the nitro group. A singlet for the proton at position 4 is observed at a downfield chemical shift of around 8.98 ppm. The proton at position 6 gives a doublet at approximately 8.26 ppm (J = 9.2 Hz), and the proton at position 7 shows a doublet at about 7.29 ppm (J = 9.2 Hz) rsc.org. The substitution pattern on the phenyl ring or the indazole core in derivatives will lead to predictable changes in the chemical shifts and coupling constants of the aromatic protons. For instance, in 6-Nitro-3-phenyl-1H-indazole, the proton at position 5 appears as a singlet at 8.26 ppm rsc.org.
Interactive Data Table: ¹H NMR Spectral Data for this compound
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1-H (N-H) | 11.84 | br s | - |
| 4-H | 8.98 | s | - |
| 6-H | 8.26 | d | 9.2 |
| 7-H | 7.29 | d | 9.2 |
| Phenyl (ortho) | 7.98 | d | 7.8 |
| Phenyl (meta, para) | 7.53-7.62 | m | - |
¹³C NMR Analysis of this compound and Derivatives
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound in CDCl₃ displays a series of signals corresponding to the distinct carbon environments within the molecule rsc.org. The carbons of the indazole ring are significantly influenced by the electron-withdrawing nitro group and the heterocyclic system.
Key resonances for the indazole core in this compound are observed at approximately 148.67, 143.39, 142.96, 122.14, 120.37, 119.18, and 110.60 ppm rsc.org. The phenyl group carbons show signals around 131.72, 129.35, and 127.81 ppm rsc.org. The specific assignments of the indazole carbons can be aided by computational methods and comparison with related structures. For example, the carbon bearing the nitro group (C-5) is expected to be significantly deshielded.
Interactive Data Table: ¹³C NMR Spectral Data for this compound
| Carbon Position | Chemical Shift (δ, ppm) |
| Indazole Carbons | 148.67, 143.39, 142.96, 122.14, 120.37, 119.18, 110.60 |
| Phenyl Carbons | 131.72, 129.35, 127.81 |
Advanced NMR Techniques for Structural Elucidation
For unambiguous assignment of proton and carbon signals and to gain deeper structural insights, advanced 2D NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which is instrumental in identifying adjacent protons within the spin systems of the phenyl and indazole rings. For instance, the correlation between the doublets at 8.26 ppm and 7.29 ppm would confirm their ortho relationship on the indazole ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on the known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule, such as confirming the connectivity between the phenyl ring and the indazole core.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close in space, providing through-space correlations. This can be used to confirm the stereochemistry and conformation of the molecule and its derivatives.
While specific applications of these advanced techniques to this compound are not extensively detailed in the available literature, their use is a standard and powerful methodology for the complete structural elucidation of such heterocyclic systems.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula of C₁₃H₉N₃O₂.
The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways. A common fragmentation of nitroaromatic compounds is the loss of NO₂ (46 Da) or NO (30 Da) followed by CO. The indazole ring can undergo cleavage, and the phenyl group can also be lost as a radical. The study of the fragmentation patterns of related nitroindole compounds has shown characteristic losses of radicals and neutral molecules, which can serve as a model for predicting the fragmentation of this compound.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H, C-H, C=C, C=N, and N-O bonds.
The N-H stretching vibration of the indazole ring is expected to appear as a broad band in the region of 3200-3500 cm⁻¹. The aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. The characteristic asymmetric and symmetric stretching vibrations of the nitro group are prominent and are expected in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the aromatic and indazole rings will appear in the 1400-1600 cm⁻¹ region. For instance, in related 3-methyl-1-phenyl-5-nitro-1H-indazole, characteristic IR peaks are observed at 1516 and 1336 cm⁻¹ for the nitro group.
X-ray Crystallography
In the crystal structure of 1-Methyl-5-nitro-3-phenyl-1H-indazole, the indazole ring system and the nitro group are nearly coplanar iucr.org. This planarity is a common feature of such aromatic systems. The phenyl ring is typically twisted out of the plane of the indazole ring, with a dihedral angle that can vary depending on the substitution and crystal packing forces. For example, in 1-Methyl-5-nitro-3-phenyl-1H-indazole, the dihedral angle between the phenyl ring and the indazole ring system is around 23-27 degrees iucr.org.
Theoretical and Computational Studies of 5 Nitro 3 Phenyl 1h Indazole
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates. While specific docking studies on 5-Nitro-3-phenyl-1H-indazole were not found, extensive research has been conducted on its derivatives, demonstrating the utility of the indazole scaffold in interacting with various biological targets.
These simulations reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex worldscientific.com. For example, derivatives of 3-chloro-6-nitro-1H-indazole have been docked against Leishmania trypanothione (B104310) reductase, showing stable binding tandfonline.com. Similarly, derivatives of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide have been studied as potential anticancer agents, with docking simulations identifying key binding interactions within target proteins researchgate.netresearchgate.net. Another study investigated 2-(5-nitro-1-H-indazol-1-yl) acetic acid as a potential inhibitor of the SARS-CoV-2 main protease (3CLpro), finding a moderate binding affinity tandfonline.com. These studies collectively underscore the potential of the 5-nitro-indazole core structure to serve as a basis for designing targeted inhibitors.
| Derivative Class | Protein Target | PDB ID | Key Findings | Source |
|---|---|---|---|---|
| 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamides | Anticancer Target Enzymes | 3SRG | Robust binding interactions involving hydrophobic contacts and electrostatic forces were observed. | researchgate.netresearchgate.net |
| 3-chloro-6-nitro-1H-indazole derivatives | Leishmania infantum trypanothione reductase (TryR) | 2JK6 | Demonstrated highly stable binding, forming a network of hydrophobic and hydrophilic interactions. | tandfonline.com |
| 2-(5-nitro-1-H-indazol-1-yl) acetic acid | SARS CoV-2 3C-like protease (3CLpro) | Not specified | Showed moderate binding affinity with a maximum binding energy of -5.57 kcal mol⁻¹. | tandfonline.com |
| Indazole derivatives | Hypoxia-inducible factor-1α (HIF-1α) | Not specified | The most potent compound showed good binding efficiency in the active site. | nih.gov |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time, providing insights into the stability and dynamics of ligand-receptor complexes identified through molecular docking. These simulations can confirm whether a potential drug molecule remains stably bound in the active site of a protein.
For derivatives of this compound, MD simulations have been crucial in validating docking results. Studies on anticancer 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives demonstrated that the most potent compounds form consistent and robust complexes with their target proteins worldscientific.comresearchgate.netresearchgate.net. Likewise, MD simulations of a 3-chloro-6-nitro-1H-indazole derivative complexed with trypanothione reductase showed that the complex remained in good equilibrium, with a structural deviation of only ~1–3 Å, indicating high stability tandfonline.comresearchgate.net. Similar findings were reported for indazole derivatives targeting HIF-1α, where the ligand was found to be quite stable in the active site during the simulation nih.gov. These results provide a dynamic view of the molecular interactions and strengthen the case for the therapeutic potential of the indazole scaffold.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the activity of new, unsynthesized molecules and for identifying the key structural features that influence potency.
Both 2D and 3D-QSAR models have been developed for various classes of indazole derivatives to guide the design of more effective therapeutic agents.
2D-QSAR models use descriptors calculated from the 2D representation of a molecule (e.g., topological indices, physicochemical properties) to predict activity. For a series of indazole derivatives acting as Tyrosine Threonine Kinase (TTK) inhibitors, a 2D-QSAR model was generated with a high correlation coefficient (r² = 0.9512) and good predictive ability (q² = 0.8998, pred_r² = 0.8661), indicating a robust and reliable model researchgate.net.
3D-QSAR models consider the 3D structure of molecules, using fields like steric and electrostatic potentials to quantify how these properties relate to biological activity. Studies on indazole derivatives as anticancer agents have yielded 3D-QSAR models with high internal cross-validation coefficients (q² = 0.9132), suggesting excellent predictive power researchgate.net. Similarly, 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors have been used to generate steric and electrostatic maps that provide a structural framework for designing new, more potent inhibitors nih.gov. These models help researchers understand which regions of the molecule can be modified to enhance or decrease activity, thereby accelerating the drug design process.
| QSAR Type | Derivative Class / Target | Key Statistical Parameters | Primary Findings | Source |
|---|---|---|---|---|
| 2D-QSAR | Indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors | r² = 0.9512, q² = 0.8998, pred_r² = 0.8661 | The model provides a reliable prediction of anticancer activity based on 2D structural features. | researchgate.net |
| 3D-QSAR | Indazole derivatives as anticancer agents | q² = 0.9132 | Identified essential structural features for anticancer activity, providing a predictive model for new derivatives. | researchgate.net |
| 3D-QSAR | Indazole derivatives as HIF-1α inhibitors | Not specified | Steric and electrostatic maps provide a structural framework for designing new inhibitors. | nih.gov |
| 2D/3D-QSAR | 5-substituted Indazole derivatives as GSK-3β inhibitors | Not specified | Electrostatic potential and hydrophobicity were identified as important descriptors for biological activity. | researchgate.net |
Biological and Therapeutic Relevance of 5 Nitro 3 Phenyl 1h Indazole Derivatives in Medicinal Chemistry
Anticancer Activity
The development of novel anticancer agents is a critical area of pharmaceutical research. Indazole derivatives have emerged as a promising class of compounds, with several demonstrating significant antitumor properties. nih.govnih.gov The 1H-indazole-3-amine structure, in particular, is recognized as an effective hinge-binding fragment for kinases, a key target in cancer therapy. nih.gov
Efficacy against Specific Cell Lines (e.g., A549, MCF7)
Derivatives of 5-nitro-3-phenyl-1H-indazole have been evaluated for their cytotoxic effects against various human cancer cell lines. Studies on a series of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives revealed notable anticancer activity. researchgate.netbohrium.com Among these, 3-((3-methoxyphenyl) amino)-5-nitro-N-phenyl-1H-indazole-1-carboxamide (5j) was identified as exhibiting exceptional efficacy. researchgate.netbohrium.comresearchgate.net
The antiproliferative activity of these compounds is often tested using the methylthiazolyl tetrazolium (MTT) assay. nih.govnih.gov Research has shown varied efficacy depending on the specific substitutions on the indazole scaffold and the cancer cell line being targeted. For instance, the presence of an electron-donating group, such as methoxy (B1213986) or methyl, on the phenyl ring has been shown to increase cytotoxicity against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG-2) cell lines. nih.gov Conversely, these same substitutions can decrease activity against lung carcinoma (A549) cells. nih.gov
In one study, a compound featuring a bromine atom at the C4 position of the phenyl ring demonstrated the highest activity against the A549 cell line, suggesting that electron-donating groups may have a negative effect on cytotoxicity for this specific cell type. nih.gov Another investigation into 1H-indazole-3-amine derivatives found that compound 6o had a promising inhibitory effect against the K562 chronic myeloid leukemia cell line, with a 50% inhibition concentration (IC50) value of 5.15 µM, while showing greater selectivity for normal cells. nih.gov
Table 1: Cytotoxicity of Indazole Derivatives Against Various Cancer Cell Lines
| Compound/Derivative Class | Cell Line | Activity/Finding |
|---|---|---|
| 3-((3-methoxyphenyl) amino)-5-nitro-N-phenyl-1H-indazole-1-carboxamide (5j) | Not specified | Exhibited exceptional efficacy. researchgate.netbohrium.comresearchgate.net |
| Derivatives with electron-donating groups (methoxy, methyl) | MCF-7, HepG-2 | Increased cytotoxicity. nih.gov |
| Derivatives with electron-donating groups (methoxy, methyl) | A549 | Decreased cytotoxicity. nih.gov |
| Derivative with bromine at C4 position | A549 | Highest activity observed in the series. nih.gov |
Mechanism of Action Studies (e.g., Tyrosine Threonine Kinase Inhibition)
A primary mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases. nih.gov Tyrosine Threonine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), has been identified as a key target for cancer treatment. nih.gov A screening campaign and subsequent optimization led to the development of an indazole core with sulfamoylphenyl and acetamido moieties at positions 3 and 5, resulting in a novel class of potent TTK inhibitors. nih.gov
Further research focused on modifying the 3-phenyl-1H-indazole scaffold to improve drug-like properties. By replacing a polar sulfonamide group with a heterocycle at the 4-position of the phenyl ring, researchers developed potent 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides with oral bioavailability. nih.govebi.ac.ukosti.gov Systematic optimization of this series led to compounds with high potency (TTK IC50 < 10 nM) and significant antiproliferative activity (HCT116 GI50 < 0.1 μM). nih.govebi.ac.uk One such compound, CFI-401870 , demonstrated in vivo tumor growth inhibition upon oral dosing and was selected for preclinical evaluation. nih.gov These studies confirm that the indazole scaffold is a promising foundation for developing targeted multi-target inhibitors for cancer therapy. researchgate.net
Antimicrobial Activity
In addition to their anticancer potential, this compound derivatives have demonstrated significant antimicrobial properties, making them compelling candidates for the development of new therapeutic agents to combat infectious diseases. researchgate.net
Antibacterial Efficacy
The indazole scaffold is a core component of various compounds exhibiting antibacterial activity. researchgate.net A series of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives were assessed for their efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net Within this class of compounds, N-(1-(2-chloropyrimidin-4-yl)-1H-indazol-5-yl)-2-nitrobenzenesulfonamide was identified as having the highest antibacterial activity. researchgate.net The presence of a nitro group, often found in these derivatives, can enhance antibacterial action. nih.gov Structure-activity relationship (SAR) studies on related heterocyclic compounds indicate that the inclusion of electronegative groups, such as chloro or nitro moieties, on the phenyl ring can improve bacterial inhibition. nih.gov
Antifungal Efficacy
The emergence of fungal strains resistant to current therapies has made the search for new candicidal compounds a priority. researchgate.net The 3-phenyl-1H-indazole scaffold has been identified as a promising chemotype for developing new agents against Candida species. researchgate.net A series of these derivatives demonstrated broad anticandidal activity against C. albicans, C. glabrata, and C. tropicalis. researchgate.net
Specifically, N-(1-(2-chloropyrimidin-4-yl)-1H-indazol-5-yl)-4-methoxybenzenesulfonamide showed excellent antifungal potential. researchgate.net Another derivative, compound 10g , which features a N,N-diethylcarboxamide substituent, was found to be the most active against C. albicans and both miconazole-susceptible and resistant C. glabrata species. researchgate.net This highlights the potential of the 3-phenyl-1H-indazole structure to overcome existing antifungal resistance mechanisms.
Antioxidant Activity
Oxidative stress is implicated in a variety of diseases, and compounds with antioxidant properties can help mitigate cellular damage. Derivatives of this compound have been evaluated for their antioxidant potential using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical scavenging assays. researchgate.netresearchgate.net
A series of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives exhibited significant antioxidant potential. researchgate.netresearchgate.net The half-maximal inhibitory concentration (IC50) values for these compounds in the DPPH assay ranged from 0.094 to 0.467 µmol/mL, and in the ABTS assay, the range was 0.101 to 0.496 µmol/mL. researchgate.net Another similar series showed IC50 values of 0.105-0.513 μmol/mL in the DPPH assay and 0.124-0.538 μmol/mL in the ABTS assay. researchgate.net Studies on related indole (B1671886) structures have found that the presence of electron-donating substituents tends to enhance antioxidant properties. ijpsonline.comresearchgate.net
Table 2: Antioxidant Activity of this compound Derivatives
| Derivative Series | Assay | IC50 Range (µmol/mL) |
|---|---|---|
| 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide Derivatives researchgate.net | DPPH | 0.094 - 0.467 |
| ABTS | 0.101 - 0.496 | |
| 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide Derivatives researchgate.net | DPPH | 0.105 - 0.513 |
Other Potential Biological Activities (e.g., Anti-inflammatory, Anti-HIV)
Derivatives of the indazole scaffold are recognized for a wide array of pharmacological activities, including anti-inflammatory and anti-HIV properties. nih.govresearchgate.net While research specifically isolating the this compound core for these activities is specific, the broader family of indazole derivatives has shown significant potential in these therapeutic areas.
Anti-inflammatory Activity: The indazole nucleus is a core component of commercially available anti-inflammatory drugs like Bendazac and Benzydamine. nih.gov Studies on various indazole derivatives have demonstrated marked anti-inflammatory activity. nih.gov For instance, research on indazole, 5-aminoindazole, and 6-nitroindazole (B21905) showed effective attenuation of nociceptive responses in inflammatory pain models. nih.gov The anti-inflammatory effects of these compounds are thought to involve mechanisms related to the cyclooxygenase-2 (COX-2) enzyme, cytokines, and reactive oxygen species. nih.gov One study revealed that 5-aminoindazole, at a dose of 100 mg/kg, produced an 83.09% inhibition of paw edema, an effect comparable to the standard drug diclofenac. nih.gov
Anti-HIV Activity: The indazole scaffold has also been investigated for its potential in developing anti-HIV agents. researchgate.netjmchemsci.com Research into related heterocyclic structures has identified compounds with promising anti-HIV-1 activity. For example, a series of N-arylsulfonyl-3-propionylindoles were evaluated as in vitro inhibitors of HIV-1, with some derivatives showing potent activity. researchgate.net Specifically, N-(m-Nitro)phenylsulfonyl-3-propionyl-6-methylindole exhibited the most promising results against HIV-1 replication. researchgate.net Furthermore, a study on 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives found that they inhibit HIV-1 replication through a multitarget mechanism of action. nih.gov These findings suggest that the nitro-substituted indazole core could be a valuable pharmacophore for the development of novel anti-HIV therapies.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds by identifying the key structural features responsible for their biological activity. For this compound derivatives, SAR studies have provided insights into how molecular modifications influence their efficacy.
The biological activity of indazole derivatives is significantly influenced by the nature and position of substituents on the indazole core and associated phenyl rings. nih.gov Modifications to the core structure can lead to enhanced potency and selectivity for various biological targets.
For example, in a series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives developed as PLK4 inhibitors, the type and position of substituents on the benzene (B151609) ring played a critical role in their activity. nih.gov
Alkyl and Halogen Substituents: A methyl substituent resulted in the highest activity among alkyl groups, while increasing the bulkiness of the substituent diminished efficacy. nih.gov Among halogen substituents, a bromine atom conferred excellent activity, whereas a larger iodine atom led to a marked reduction in inhibitory function. nih.gov
Positional Isomerism: Halogen atom replacements at the meta-position of the benzene ring exhibited higher activity compared to substitutions at the para-position. nih.gov
The following table summarizes the influence of different substituents on the inhibitory activity of N-(1H-indazol-6-yl)benzenesulfonamide derivatives against PLK4 kinase. nih.gov
| Compound ID | Substituent | Position | IC₅₀ (nM) |
| K02 | Methyl | para | 12.4 |
| K07 | Bromine | para | 23.6 |
| K11-K15 | Halogen | meta | Higher activity than para |
| K11-K15 | Bulky groups | meta | Markedly diminished activity |
| K22 | Optimized hydrophilic components | - | 0.1 |
Table 1: Influence of Substitutions on PLK4 Inhibitory Activity. Data sourced from a study on N-(1H-indazol-6-yl)benzenesulfonamide derivatives. nih.gov
These findings underscore the importance of substituent size, electronegativity, and position in modulating the biological efficacy of indazole-based compounds.
A key synthetic strategy for diversifying the 5-nitro-1H-indazole scaffold involves the introduction of various substituted aniline (B41778) moieties, particularly at the C3 position. This approach has been instrumental in exploring the chemical space and identifying compounds with enhanced biological activities, such as anticancer properties. researchgate.net
A study detailed the synthesis of a series of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives by reacting 3-chloro-5-nitro-N-phenyl-1H-indazole-1-carboxamide with a variety of aniline derivatives. researchgate.netresearchgate.net The nature of the substituent on the aniline ring directly correlated with the resulting compound's biological efficacy.
For instance, in an evaluation of anticancer activity, the substitution pattern on the phenylamino (B1219803) moiety at position 3 was critical. The compound 3-((3-methoxyphenyl)amino)-5-nitro-N-phenyl-1H-indazole-1-carboxamide (5j) demonstrated exceptional efficacy. researchgate.net This highlights a strong correlation where electron-donating or specific positional groups on the aniline derivative can significantly enhance the therapeutic potential of the final indazole compound.
The table below illustrates the effect of different aniline-derived substitutions at position 3 on the antioxidant activity of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives. researchgate.net
| Compound ID | Aniline Substituent | DPPH IC₅₀ (µmol/mL) | ABTS IC₅₀ (µmol/mL) |
| 5a-5v (range) | Various substituted anilines | 0.105 - 0.513 | 0.124 - 0.538 |
Table 2: Antioxidant Activity of Indazole Derivatives with Aniline Substitutions at Position 3. researchgate.net
This correlation is fundamental for the rational design of new this compound derivatives, allowing medicinal chemists to fine-tune their properties by selecting appropriate aniline building blocks.
Future Directions and Research Perspectives for 5 Nitro 3 Phenyl 1h Indazole
Development of Novel Synthetic Methodologies
The synthesis of indazole derivatives is a cornerstone of their exploration for medicinal applications. While various methods exist, the pursuit of more efficient, scalable, and environmentally benign synthetic routes is a perpetual goal in organic chemistry.
Future research in the synthesis of 5-Nitro-3-phenyl-1H-indazole and its derivatives could focus on:
Catalyst Innovation: The exploration of novel catalysts, such as transition metal catalysts or organocatalysts, could open up new reaction pathways. For instance, Pd(OAc)₂/P(tBu)₃·HBF₄ has been used for the oxidative benzannulation of pyrazoles and internal alkynes to synthesize 1H-indazoles. nih.gov Investigating different catalytic systems could improve yields and selectivity for the desired 5-nitro-3-phenyl substitution pattern.
Flow Chemistry: The application of continuous flow chemistry offers advantages in terms of safety, scalability, and process control for nitration and other potentially hazardous reactions. Developing a flow-based synthesis for this compound could facilitate its production for further studies.
Green Chemistry Approaches: The use of greener solvents, reducing the number of synthetic steps, and employing atom-economical reactions are key principles of green chemistry. Future synthetic strategies should aim to incorporate these principles to make the synthesis of these compounds more sustainable.
A comparative look at existing and potential synthetic approaches is summarized below:
| Methodology | Advantages | Potential for this compound |
| SNAr-terminated Domino Reactions | High yields, potential for one-pot synthesis. nih.govresearchgate.net | Highly applicable for creating the 1-aryl-indazole core. nih.govresearchgate.net |
| Palladium-Catalyzed Oxidative Benzannulation | Access to diverse substitution patterns. nih.gov | Could be adapted for the specific phenyl substitution at the 3-position. |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields. | Can be explored to accelerate key steps in the synthesis. |
| Flow Chemistry | Enhanced safety and scalability. | Ideal for large-scale production and handling of nitration steps. |
Advanced Mechanistic Investigations of Biological Activities
Understanding the precise mechanism of action is crucial for the rational design of more potent and selective drugs. While the nitro group is often implicated in the biological activity of related compounds, detailed mechanistic studies on this compound are warranted.
Future research should delve into:
Target Identification and Validation: Utilizing techniques such as proteomics, genomics, and chemical biology probes to identify the specific cellular targets of this compound. For related nitro-compounds, the nitro group can be activated by nitroreductases (NTRs), leading to oxidative stress. nih.gov Investigating the interaction with NTRs and subsequent generation of reactive oxygen species (ROS) would be a key area of study. nih.gov
Enzyme Inhibition Kinetics: For derivatives showing potential as enzyme inhibitors (e.g., kinase inhibitors), detailed kinetic studies are needed to determine the mode of inhibition (competitive, non-competitive, etc.) and the binding affinity (Kᵢ).
Structural Biology: Obtaining co-crystal structures of this compound or its active derivatives bound to their biological targets would provide invaluable insights into the specific molecular interactions driving their activity. nih.gov This information is critical for structure-based drug design.
Cellular Pathway Analysis: Investigating the downstream effects of target engagement on cellular signaling pathways. This can reveal the broader biological consequences of the compound's activity and help in understanding its therapeutic effects and potential side effects. For instance, some nitro-compounds are known to induce apoptosis in cancer cells or parasites. nih.gov
Computational Design of Enhanced Derivatives
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. These methods can accelerate the design-synthesis-test cycle by predicting the properties of virtual compounds before their actual synthesis.
Future computational efforts could include:
Quantitative Structure-Activity Relationship (QSAR): Developing robust 3D-QSAR models can help in understanding the relationship between the chemical structure and biological activity of a series of this compound derivatives. researchgate.net This can guide the design of new analogs with improved potency.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, assessing the stability of binding over time. researchgate.netresearchgate.net This can help in refining the binding mode predicted by molecular docking.
Pharmacophore Modeling: Creating pharmacophore models based on known active compounds can be used to screen virtual libraries for new molecules with the desired chemical features for biological activity.
In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives at an early stage can help in prioritizing compounds with favorable drug-like properties for synthesis. researchgate.net
| Computational Method | Application in Enhancing Derivatives |
| Molecular Docking | Predicts the binding orientation and affinity of derivatives to a target protein. researchgate.netresearchgate.net |
| Molecular Dynamics (MD) Simulations | Evaluates the stability of the ligand-protein complex in a simulated biological environment. researchgate.netresearchgate.net |
| 3D-QSAR | Identifies key structural features required for high biological activity. researchgate.net |
| MM-GBSA/MM-PBSA | Calculates the binding free energy to rank the potency of designed derivatives. |
Exploration of New Therapeutic Applications
The indazole scaffold is known for a broad spectrum of pharmacological activities. nih.gov While initial research might focus on a specific area, it is crucial to explore the full therapeutic potential of this compound and its derivatives.
Potential new therapeutic avenues to explore include:
Antiparasitic Agents: Given that some 5-nitro-indazole derivatives have shown promising activity against Trypanosoma cruzi, the causative agent of Chagas disease, this is a significant area for further investigation. nih.gov The mechanism is thought to involve the induction of oxidative stress in the parasite. nih.gov
Neurodegenerative Diseases: Some indazole derivatives have shown potential against neurological disorders. researchgate.net Investigating the neuroprotective or disease-modifying effects of this compound in models of Alzheimer's or Parkinson's disease could be a fruitful area of research.
Anti-inflammatory Agents: Indazole-based compounds have been investigated as anti-inflammatory agents, often targeting enzymes like cyclooxygenase (COX). researchgate.net Screening this compound derivatives for their ability to modulate inflammatory pathways is a logical next step.
Antiviral Activity: The broad biological activity of indazoles includes anti-HIV properties. nih.govnih.gov Screening against a panel of viruses could uncover novel antiviral applications.
The diverse biological activities of the indazole nucleus suggest that this compound is a versatile scaffold with significant potential for the development of new therapeutic agents. A multi-pronged approach that combines innovative synthesis, in-depth mechanistic studies, computational design, and broad therapeutic screening will be essential to fully realize its promise.
Q & A
Q. What are the optimal synthetic routes for preparing 5-Nitro-3-phenyl-1H-indazole, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step protocols. A common approach includes:
Friedel-Crafts Acylation : Reacting nitro-substituted benzoic acid derivatives with chlorinating agents (e.g., SOCl₂) to form acid chlorides, followed by coupling with aromatic substrates (e.g., dichlorobenzene) using AlCl₃ as a catalyst .
Indazole Cyclization : Treating intermediates with hydrazine hydrate in dimethylformamide (DMF) under reflux to form the indazole core .
Nitro Group Retention : Careful temperature control (~100–120°C) and solvent selection (DMF or ethanol) are critical to prevent premature reduction of the nitro group .
Key Variables :
Q. How is this compound characterized structurally, and what analytical techniques are essential?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) validate the molecular formula (C₁₃H₉N₃O₂) .
- X-ray Crystallography : SHELXL software refines crystal structures, resolving bond lengths (e.g., C–N = 1.34 Å) and dihedral angles between indazole and phenyl rings .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer: Contradictions often arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., –NO₂) may enhance binding to kinases but reduce solubility, skewing assay results .
- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times affect IC₅₀ values .
Strategies :
Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing –NO₂ with –NH₂) and compare bioactivity .
Standardized Assays : Use consistent protocols (e.g., ATP concentration in kinase assays) to minimize variability .
Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX tools address them?
Methodological Answer:
- Challenges :
- SHELX Solutions :
Q. What mechanistic insights exist for this compound’s interaction with biological targets?
Methodological Answer:
- Enzyme Inhibition : The nitro group participates in hydrogen bonding with kinase active sites (e.g., CDK2), while the phenyl ring engages in hydrophobic interactions .
- Redox Activity : Nitro reduction to –NH₂ in vivo generates reactive intermediates, potentially causing DNA intercalation .
Experimental Validation : - Docking Studies : Use AutoDock Vina to simulate binding poses with targets like HSP90 .
- Kinetic Assays : Measure kcat/Km values to quantify inhibition efficiency .
Q. How can researchers optimize synthetic protocols to minimize byproducts like (2,3-dichlorophenyl)-1H-indazole isomers?
Methodological Answer:
- Byproduct Formation : Occurs during Friedel-Crafts acylation due to competing electrophilic attack positions .
- Mitigation Strategies :
Q. What role does the nitro group play in the compound’s reactivity and applications in drug discovery?
Methodological Answer:
- Reactivity :
- Electrophilic Substitution : Nitro groups direct further functionalization (e.g., bromination at C4) .
- Reduction : Catalytic hydrogenation converts –NO₂ to –NH₂, enabling conjugation with fluorophores for imaging .
- Drug Discovery Applications :
- Proteolysis Targeting Chimeras (PROTACs) : Nitro group serves as a linker for E3 ligase recruitment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
